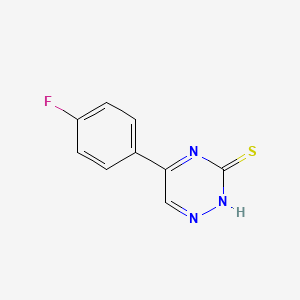
2-(5-Methylpyridin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It features a phenol group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 5-methyl-2-chloropyridine with phenol in the presence of a base such as potassium carbonate can yield this compound . The reaction typically requires heating and an inert atmosphere to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of phenols often involves the hydrolysis of chlorobenzenes under high temperature and pressure conditions . This method can be adapted for the synthesis of this compound by using appropriate starting materials and optimizing the reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(5-Methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenols .
科学研究应用
2-(5-Methylpyridin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(5-Methylpyridin-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
2-(5-Methylpyridin-2-yl)phenol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)phenol: Lacks the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
2-(6-Methylpyridin-2-yl)phenol: The methyl group is positioned differently, potentially affecting its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-(5-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-6-7-11(13-8-9)10-4-2-3-5-12(10)14/h2-8,14H,1H3 |
InChI 键 |
FRLTZFHLZZKDQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)






![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)


